![molecular formula C24H30N4O4 B2392278 Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate CAS No. 337920-22-6](/img/structure/B2392278.png)
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is also known as MTAPA, and it is a member of the piperazine family of compounds. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate involves the reaction of 4-methoxyaniline, piperazine, ethyl acetoacetate, 4-toluidine, and ethyl chloroformate.
Starting Materials
4-methoxyaniline, piperazine, ethyl acetoacetate, 4-toluidine, ethyl chloroformate
Reaction
The reaction begins with the reaction of 4-methoxyaniline and piperazine in the presence of a base to form 4-(4-methoxyphenyl)piperazine., Next, ethyl acetoacetate is added to the reaction mixture and heated to form ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate., The resulting compound is then reacted with 4-toluidine in the presence of a base to form ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]propanoate., Finally, the compound is treated with ethyl chloroformate to form Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate.
Mecanismo De Acción
The mechanism of action of MTAPA is not fully understood. However, studies have suggested that MTAPA may exert its biological activities through the inhibition of enzymes involved in key cellular processes. For instance, MTAPA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MTAPA has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Efectos Bioquímicos Y Fisiológicos
MTAPA has been found to have several biochemical and physiological effects. For instance, MTAPA has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MTAPA has been found to inhibit the growth and proliferation of cancer cells. Furthermore, MTAPA has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAPA has several advantages for lab experiments. For instance, MTAPA is a stable compound that can be easily synthesized in large quantities. Additionally, MTAPA has been found to have a high degree of selectivity for certain enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, there are also some limitations to the use of MTAPA in lab experiments. For instance, the synthesis of MTAPA is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of MTAPA is not fully understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of MTAPA. For instance, further studies are needed to fully understand the mechanism of action of MTAPA. Additionally, studies are needed to determine the efficacy of MTAPA in animal models of cancer and inflammatory diseases. Furthermore, studies are needed to optimize the synthesis of MTAPA to improve its yield and purity. Finally, studies are needed to identify other biological activities of MTAPA that may have potential applications in drug development.
Conclusion
In conclusion, MTAPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The synthesis of MTAPA is a complex process that requires expertise in organic chemistry and specialized equipment. However, once synthesized, MTAPA can be used in a variety of scientific research applications. Further studies are needed to fully understand the mechanism of action of MTAPA and to determine its efficacy in animal models of disease.
Aplicaciones Científicas De Investigación
MTAPA has been found to possess several biological activities that make it a promising candidate for drug development. For instance, MTAPA has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MTAPA has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MTAPA has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDROMEOLJBQD-OQKWZONESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\NC(=O)NC1=CC=C(C=C1)C)/N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

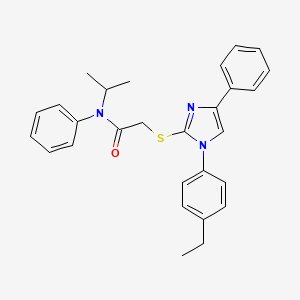
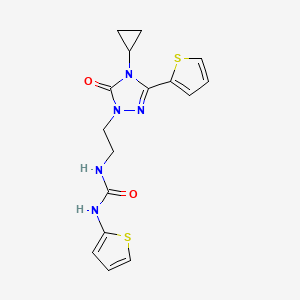
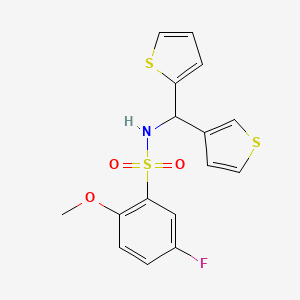
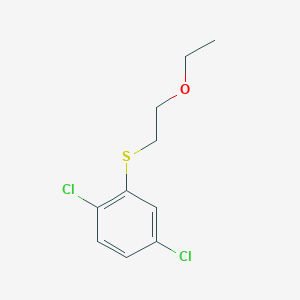
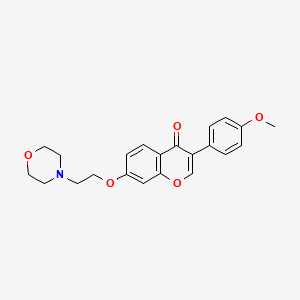
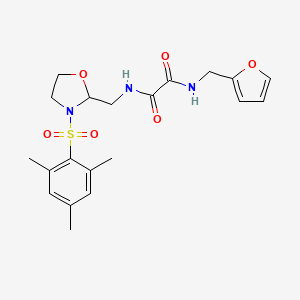
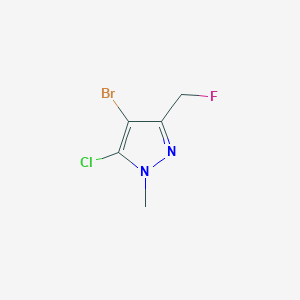
![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)
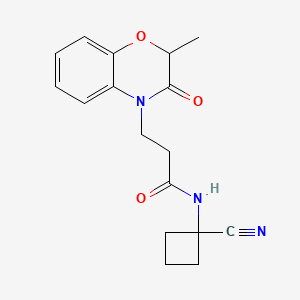
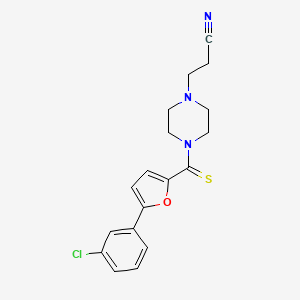
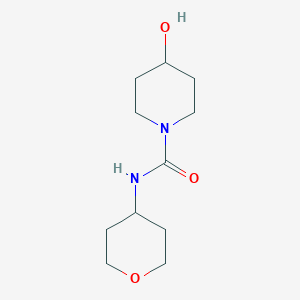
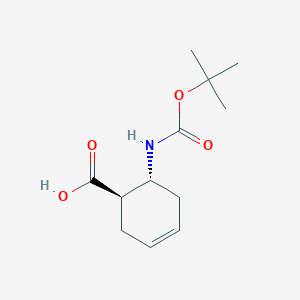

![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)